molecular formula C9H12ClFN2O B1378633 N-(2-aminoethyl)-2-fluorobenzamide hydrochloride CAS No. 152535-13-2

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride

Cat. No.: B1378633
CAS No.: 152535-13-2
M. Wt: 218.65 g/mol
InChI Key: IGTRQMOEEGQYCB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride (CAS 94320-00-0; PubChem CID 71756645) is a chemical compound with the molecular formula C9H12ClFN2O . This small molecule has been identified in phenotypic screening as a hit compound with potent activity against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT, or Sleeping Sickness) . Its drug-like properties, including low molecular weight and favorable cLogP, make it a tractable starting point for hit-to-lead medicinal chemistry optimization . Research indicates that this scaffold possesses excellent permeability and has demonstrated good plasma and brain exposure in murine models, a critical characteristic for developing treatments for the late-stage disease where the parasite crosses the blood-brain barrier . The primary amine moiety is essential for its antiparasitic activity . This compound is provided for research applications, such as antiparasitic drug discovery, mechanism of action studies, and pharmacokinetic research. This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-aminoethyl)-2-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTRQMOEEGQYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-fluorobenzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-aminoethanol.

    Formation of Amide Bond: The 2-fluorobenzoic acid is first converted to its acid chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with 2-aminoethanol to form N-(2-aminoethyl)-2-fluorobenzamide.

    Hydrochloride Formation: The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Scientific Research Applications

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride has several notable applications:

Chemistry

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules, including other fluorinated compounds which are important in pharmaceuticals and materials science.

Biology

  • Biochemical Probing: The compound is investigated for its ability to interact with specific proteins, making it a valuable tool in studying protein functions and interactions.
  • Enzyme Inhibition: Preliminary studies suggest its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression.

Medicine

  • Therapeutic Properties:
    • Antitumor Activity: Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against HepG2 liver cancer cells.
    • Anti-inflammatory Properties: The compound's interaction with specific molecular targets may lead to anti-inflammatory effects, although further research is needed to confirm these findings.

Industry

  • Material Development: Utilized in creating advanced materials with enhanced properties such as thermal stability and conductivity.
Activity TypeDescriptionReference
Antitumor ActivityInhibits tumor cell proliferation; IC50 values in low micromolar range
Enzyme InhibitionPotential HDAC inhibitor; affects gene expression
Biochemical ProbingInteracts with proteins; useful in studying protein functions

Antitumor Efficacy

A study on structurally related compounds revealed that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 liver cancer cells, with an IC50 value of 1.30 μM compared to 17.25 μM for the standard drug SAHA. This suggests that modifications in the benzamide structure could enhance anticancer properties.

Biochemical Probing

Research has focused on the interactions between this compound and various biological targets. Its structure allows it to influence enzymatic activities and receptor functions, indicating potential roles in pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-fluorobenzamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and binding affinity in biological systems. For example, fluorinated analogs like Compound 65 (69% yield) and Fo24 () exhibit distinct crystallographic stacking interactions due to fluorine’s hydrogen-bonding capacity .
  • Dichloro Substitutions : 2,4-Dichloro analogs (e.g., Compound 16, 79% yield) show high yields, suggesting robustness in synthesis, but may face steric hindrance in target binding .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., Compounds 65–69 in ) improve aqueous solubility, critical for in vivo applications. The target compound’s fluorine substitution may further enhance solubility compared to chlorinated analogs .
  • Crystallography : Fluorinated benzamides like Fo24 () form hydrogen-bonded dimers and π-π stacking, which stabilize crystal structures and may influence solid-state stability .

Biological Activity

N-(2-aminoethyl)-2-fluorobenzamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a fluorine atom and an aminoethyl substituent. This configuration allows for various interactions with biological targets, including enzymes and receptors.

  • Chemical Formula : C9_9H11_11ClF N1_1
  • Molecular Weight : 201.65 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific proteins through:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Interactions : The fluorobenzamide core can engage in π-π stacking interactions, enhancing binding affinity and specificity towards molecular targets.

These interactions may modulate the activity of various proteins, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds structurally similar to this compound can inhibit tumor cell proliferation. For example, related compounds demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression .

Case Studies

  • Antitumor Efficacy :
    • A study on structurally related compounds revealed that N-(2-aminoethyl)-4-fluorobenzamide exhibited significant antiproliferative effects against HepG2 liver cancer cells, with an IC50_{50} value of 1.30 μM compared to 17.25 μM for the standard drug SAHA . This suggests that modifications in the benzamide structure could enhance anticancer properties.
  • Biochemical Probing :
    • The compound has been explored as a biochemical probe due to its ability to selectively interact with proteins involved in cellular signaling pathways. This characteristic is particularly valuable in drug development contexts where understanding protein-ligand interactions is crucial .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferation
Enzyme InhibitionPotential HDAC inhibitor
Biochemical ProbingInteracts with specific proteins
AntiparasiticRelated compounds showed efficacy against Trypanosoma brucei

Q & A

Basic Research Question

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane).
  • Stability :
    • pH sensitivity : Degrades in strongly basic conditions (pH >10) via amide bond hydrolysis.
    • Temperature : Store at 2–8°C; avoid prolonged exposure to >25°C to prevent decomposition.
    • Light sensitivity : Protect from UV light to avoid photooxidation of the fluorobenzoyl group .

How does the 2-fluorobenzoyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

Advanced Research Question

  • Electron-withdrawing effects : The fluorine atom enhances electrophilicity, potentially improving binding to target proteins (e.g., enzymes or receptors).

  • Comparative SAR :

    Substituent Biological Activity Rationale
    2-FluoroHigh MAO-B inhibitionEnhanced electron withdrawal stabilizes enzyme interactions
    2-ChloroModerate activityLarger atomic size reduces binding pocket compatibility
    4-FluoroLower activityAltered spatial orientation disrupts key interactions
    Data from related compounds (e.g., RO16-6491, a 4-chloro analog) suggest fluorine’s unique role in optimizing target selectivity .

What challenges arise in analyzing metabolic degradation pathways of this compound?

Advanced Research Question

  • Metabolite identification : Use LC-MS/MS to detect primary metabolites like 2-fluorobenzoic acid (via amide hydrolysis) or oxidized ethylenediamine derivatives.
  • Enzymatic assays : Liver microsomes (e.g., human CYP450 isoforms) can reveal phase I/II metabolism.
  • Key pitfalls : Fluorine’s electronegativity may slow hydrolysis rates compared to chloro analogs, requiring extended incubation times .

How can computational methods predict the binding mode of this compound to biological targets?

Advanced Research Question

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with MAO-B or similar enzymes. The fluorobenzoyl group often occupies hydrophobic pockets, while the ethylenediamine moiety forms hydrogen bonds.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorine’s van der Waals interactions improve binding energy (-8.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs) .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Question

  • Byproduct sources :
    • Incomplete Boc deprotection : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2).
    • Di-acylated impurities : Use excess ethylenediamine (1.5 equiv) to suppress double acylation.
  • Optimization :
    • Flow chemistry : Continuous reactors improve mixing and reduce side reactions.
    • Scavenger resins : Employ polymer-bound sulfonic acid to sequester excess HCl post-deprotection .

How do salt forms (e.g., hydrochloride vs. free base) impact the compound’s pharmacokinetic properties?

Advanced Research Question

  • Bioavailability : The hydrochloride salt improves aqueous solubility (logP ~1.2 vs. 2.5 for free base), enhancing oral absorption.
  • Stability : Free base forms are prone to oxidation but offer better lipid membrane permeability.
  • In vivo studies : Rats administered the hydrochloride salt showed 25% higher plasma Cmax than the free base .

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